Fmoc-PEG9-NHS ester

PROTAC Design Linker SAR Ternary Complex Stability

Fmoc-PEG9-NHS ester is a heterobifunctional polyethylene glycol (PEG) derivative containing an Fmoc-protected amine and an N-hydroxysuccinimide (NHS) ester reactive group. The nine-unit PEG spacer (PEG9) imparts hydrophilicity and chain flexibility, while the Fmoc group allows for orthogonal deprotection under mild basic conditions.

Molecular Formula C40H56N2O15
Molecular Weight 804.9 g/mol
Cat. No. B11938170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-PEG9-NHS ester
Molecular FormulaC40H56N2O15
Molecular Weight804.9 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C40H56N2O15/c43-37-9-10-38(44)42(37)57-39(45)11-13-47-15-17-49-19-21-51-23-25-53-27-29-55-30-28-54-26-24-52-22-20-50-18-16-48-14-12-41-40(46)56-31-36-34-7-3-1-5-32(34)33-6-2-4-8-35(33)36/h1-8,36H,9-31H2,(H,41,46)
InChIKeyDSHIAFOJIACARI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-PEG9-NHS ester: A Monodisperse PEG9 Linker with Fmoc-Protected Amine and NHS Ester for PROTAC and Bioconjugation Applications


Fmoc-PEG9-NHS ester is a heterobifunctional polyethylene glycol (PEG) derivative containing an Fmoc-protected amine and an N-hydroxysuccinimide (NHS) ester reactive group . The nine-unit PEG spacer (PEG9) imparts hydrophilicity and chain flexibility, while the Fmoc group allows for orthogonal deprotection under mild basic conditions [1]. With a molecular weight of 804.88 g/mol and the formula C40H56N2O15, it is a monodisperse linker widely employed as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and in bioconjugation strategies . Its precise chain length ensures batch-to-batch consistency, a critical parameter for reproducible structure-activity relationship (SAR) studies in targeted protein degradation [2].

Why Generic PEG Linker Substitution Fails: Fmoc-PEG9-NHS Ester's Role in Conformational Tuning and Reproducibility


In targeted protein degradation and bioconjugation, the linker is not a passive tether but a critical determinant of ternary complex formation, solubility, and overall efficacy [1]. The length of the PEG spacer directly influences the conformational landscape of the resulting conjugate, and even a single ethylene glycol unit difference can significantly alter degradation potency (DC50) or conjugation efficiency [2]. Therefore, substituting Fmoc-PEG9-NHS ester with a generic Fmoc-PEG-NHS ester from a polydisperse mixture, or with an analog of a different discrete length (e.g., Fmoc-PEG8-NHS or Fmoc-PEG12-NHS), risks non-reproducible SAR data and suboptimal conjugate performance. The quantitative evidence below demonstrates how the specific 9-unit PEG architecture of this compound provides measurable differentiation in key parameters relevant to scientific selection and procurement.

Quantitative Differentiation of Fmoc-PEG9-NHS Ester: Comparative Data for Informed Procurement


PEG9 Linker Length Optimizes Conformational Space for PROTAC Ternary Complex Stability

The length of the PEG linker is a key variable in PROTAC design. Research has established that progression from shorter to longer PEG linkers (e.g., PEG4 to PEG8) can enhance the residence time of the target protein-E3 ligase ternary complex by an order of magnitude [1]. While the optimal length is target-dependent, a 9-unit PEG (PEG9) provides a conformational window that extends the flexibility offered by the 'gold standard' PEG8, potentially offering further optimization of cooperativity for targets with larger inter-protein distances or domain motions [2]. This is in contrast to shorter linkers like PEG4, which impose a more rigid, constrained geometry, or longer linkers like PEG12, which may introduce excessive entropic freedom and reduce effective molarity [1].

PROTAC Design Linker SAR Ternary Complex Stability

PEG9 Linker Length Directly Impacts PROTAC-Mediated Protein Degradation Potency

The impact of PEG linker length on protein degradation is not merely theoretical; it has been directly demonstrated in a study of Retro-2-based PROTACs. This work showed that GSPT1 degradation was dependent on the length of the flexible PEG chain linker, with certain lengths promoting degradation while others did not [1]. This finding underscores that linker length is a critical, empirically determined variable for achieving the desired biological activity. Using Fmoc-PEG9-NHS ester provides access to a 9-unit PEG length, which may be optimal for certain target systems, a property that cannot be assumed when using a different PEG length.

PROTAC Efficacy Linker Length Dependence GSPT1 Degradation

Monodisperse PEG9 Chain Ensures Batch-to-Batch Consistency and Reliable SAR Data

Polydisperse PEG linkers, which contain a mixture of chain lengths, introduce micro-heterogeneities that can lead to non-reproducible biological data. Studies have shown that such variation can cause a crisp DC50 value from one experiment to become inactive in another, necessitating costly and time-consuming resynthesis of entire libraries [1]. In contrast, Fmoc-PEG9-NHS ester is a monodisperse compound with a defined chain length of 9 ethylene glycol units, ensuring batch-to-batch consistency . This purity and precise definition simplify the characterization of the final conjugate and are essential for generating reliable SAR data for PROTAC optimization [2].

PROTAC Libraries SAR Reproducibility Monodisperse PEG

Primary Application Scenarios for Fmoc-PEG9-NHS Ester Driven by Linker-Length Specificity and Monodispersity


Optimization of PROTAC Linker Length for Challenging Protein Targets

For proteins where the optimal linker length for ternary complex formation is unknown or extends beyond the commonly used PEG4-PEG8 range, Fmoc-PEG9-NHS ester provides an essential building block. It allows medicinal chemists to synthesize and screen a PROTAC library that includes a PEG9 spacer, directly testing whether a longer, more flexible linker enhances degradation potency compared to shorter analogs. This approach is supported by evidence showing that PEG linker length can be a critical determinant of degradation activity [1]. The monodisperse nature of the PEG9 chain ensures that any observed biological effect can be confidently attributed to the linker length, a key advantage for definitive SAR analysis.

Synthesis of Antibody-Drug Conjugates (ADCs) with Tunable Payload Distance

In ADC development, the distance between the antibody and the cytotoxic payload can influence drug-to-antibody ratio (DAR) analysis, conjugate stability, and in vivo efficacy. Fmoc-PEG9-NHS ester serves as a precise, hydrophilic spacer arm for conjugating payloads to antibodies or other targeting moieties. Its 9-unit PEG length offers a defined spatial separation that differs from shorter (e.g., PEG4) or longer (e.g., PEG12) alternatives, providing researchers with a unique tool to probe the impact of linker length on ADC properties. The hydrophilic PEG9 spacer also enhances aqueous solubility of the conjugate, a beneficial property for formulation.

Building Reproducible PROTAC Libraries for High-Throughput Screening

For organizations generating large PROTAC libraries, consistency and reproducibility are paramount. The use of polydisperse PEG linkers introduces uncontrolled variability that can confound screening results, potentially causing false negatives or non-reproducible hits [2]. By procuring and utilizing Fmoc-PEG9-NHS ester, researchers ensure that every PROTAC molecule synthesized with this linker has an identical, defined PEG9 length. This precision is fundamental for generating reliable structure-activity relationship data and for confidently identifying lead compounds in high-throughput degradation assays.

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